Orange B free acid

Description

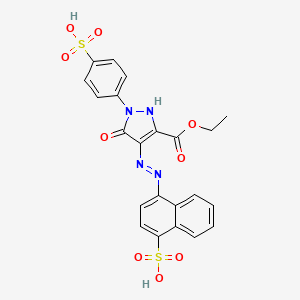

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[5-ethoxycarbonyl-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O9S2/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17/h3-12,25H,2H2,1H3,(H,29,30,31)(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKAWHARUCUKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044286 | |

| Record name | C.I. Acid Orange 137 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732922-62-2 | |

| Record name | Orange B free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732922622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Orange 137 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANGE B FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13D01Z5SBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Orange B Free Acid

Established Synthetic Pathways

The traditional synthesis of Orange B free acid, like other azo dyes, is a two-stage process. jchemrev.com It begins with the diazotization of a primary aromatic amine, followed by an azo coupling reaction with a suitable coupling component. jchemrev.comnumberanalytics.com

Diazotization and Azo Coupling Reactions for Azo Dye Formation

The initial step, diazotization, involves treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (around 0-5°C) to form a diazonium salt. jchemrev.comnumberanalytics.comchemistrystudent.com These low temperatures are crucial as diazonium salts are generally unstable and can decompose easily. nih.govchemistrystudent.com

The resulting diazonium salt is a highly reactive electrophile. numberanalytics.com In the second stage, known as azo coupling, this unstable diazonium salt is immediately reacted with a coupling component. jchemrev.comnih.gov For the synthesis of this compound, the specific aromatic amine and coupling component are chosen to yield the desired molecular structure. The coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. jove.comnumberanalytics.com The diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of the characteristic azo bond (-N=N-), which links the two aromatic fragments and is responsible for the dye's color. jchemrev.comjove.com

For example, the synthesis of a similar azo dye, Orange II, involves the diazotization of sulfanilic acid and its subsequent coupling with 2-naphthol. youtube.com Similarly, the well-known indicator Methyl Orange is synthesized by the diazotization of sulfanilic acid and coupling with N,N-dimethylaniline. rsc.orgslideshare.net

Electrophilic Aromatic Substitution Principles in Azo Coupling

The azo coupling reaction is a classic example of electrophilic aromatic substitution. nih.govnumberanalytics.comjove.com The diazonium ion, with its positively charged nitrogen atom, acts as the electrophile. numberanalytics.comnumberanalytics.com The coupling component, being an activated aromatic ring rich in electrons, serves as the nucleophile. nih.govnumberanalytics.com

The reaction mechanism involves the attack of the diazonium ion on the electron-rich aromatic ring of the coupling component, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. jove.comnumberanalytics.com Subsequently, a proton is lost from this intermediate to restore the aromaticity of the ring, resulting in the final azo-coupled product. numberanalytics.comnumberanalytics.com

The position of the electrophilic attack on the coupling component's ring is directed by the activating group already present on the ring. jove.comlibretexts.org Generally, the coupling occurs at the para position relative to the activating group. jove.comwikipedia.org If the para position is already occupied, the coupling will take place at the ortho position, though this may occur at a slower rate. jove.comwikipedia.org The pH of the reaction medium is a critical factor influencing the reaction. For phenols as coupling components, slightly alkaline conditions (pH > 7.5) are optimal as they promote the formation of the more reactive phenoxide ion. jove.comlibretexts.org Conversely, for aromatic amines, the coupling reaction is most efficient in a slightly acidic pH range (5-7). jove.com

Advanced Synthetic Approaches and Yield Optimization Strategies

Research into the synthesis of azo dyes continues to explore methods for improving efficiency and yield. Optimization strategies often involve a systematic study of various reaction parameters.

One common approach is the "one-factor-at-a-time" (OFAT) method, where individual parameters such as temperature, reaction time, and catalyst loading are sequentially optimized to find the conditions that provide the highest yield. acs.org For instance, a study on the synthesis of bioactive propargylamine (B41283) scaffolds utilized this method to achieve fair to good yields. acs.org

More sophisticated methods like Response Surface Methodology (RSM) can also be employed. RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. utp.edu.myresearchgate.net It allows for the simultaneous study of the effects of multiple factors and their interactions. For example, RSM has been used to optimize the production of ethanol (B145695) from orange peels by studying the effects of yeast concentration and temperature. utp.edu.my In another study, RSM was used to optimize the extraction of orange peel oil, examining variables like extraction time, temperature, and sample weight to maximize yield. researchgate.net These principles of process optimization can be directly applied to the synthesis of this compound to enhance its production yield.

The table below illustrates a hypothetical optimization of the synthesis of an azo dye, showcasing how different parameters can be varied to improve the final yield.

| Experiment | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 25 | 2 | 1 | 65 |

| 2 | 50 | 2 | 1 | 78 |

| 3 | 50 | 4 | 1 | 85 |

| 4 | 50 | 4 | 2 | 92 |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize environmental impact. Traditional methods often rely on hazardous acids and solvents. digitellinc.com

Recent research has focused on developing more environmentally benign approaches. One such approach involves replacing strong mineral acids like hydrochloric acid with biodegradable alternatives such as alginic acid, a polysaccharide derived from brown algae, for the diazotization step. digitellinc.com This "greener" method has been shown to be effective for the synthesis of various azo dyes. digitellinc.com

Another green strategy is the use of solvent-free reaction conditions, often employing grinding techniques. tandfonline.comrsc.org This approach has been successfully used to synthesize azo dyes by mixing aromatic amines and sodium nitrite in the presence of a solid acid catalyst like nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) or sulfonic acid functionalized magnetic nanoparticles. tandfonline.comrsc.orgresearchgate.net These solvent-free methods are not only environmentally friendly but also offer advantages such as simplicity, rapid reaction times, and high yields. tandfonline.com Furthermore, the use of solid acid catalysts can lead to the formation of more stable diazonium salts, which can be stored at room temperature for extended periods. tandfonline.comresearchgate.net

The development of these green synthetic routes offers a more sustainable and safer alternative for the production of this compound and other azo dyes, aligning with the growing demand for environmentally conscious chemical manufacturing. rsc.orgresearchgate.net

Molecular Structure and Spectroscopic Characterization of Orange B Free Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of organic compounds like Orange B free acid. By interacting with electromagnetic radiation, the molecule reveals detailed information about its electronic and bonding structure.

The vibrant orange color of this compound is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is attributable to the extensive system of conjugated double bonds spanning the naphthalene (B1677914) and pyrazolone (B3327878) ring systems, linked by the azo (-N=N-) group. UV-Vis spectroscopy measures this absorption, providing key information on the electronic transitions within the molecule.

The absorption spectrum is primarily characterized by two types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The extensive conjugation in this compound lowers the energy gap for this transition, pushing the absorption into the visible range.

n → π* Transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) into π* antibonding orbitals.

While a specific spectrum for this compound is not widely published, data from analogous sulfonated azo dyes provide a close approximation. For instance, Acid Orange 7 shows a maximum absorption (λmax) at 485 nm, and Orange G at 488 nm. internationaljournalcorner.commfa.org An orange compound typically absorbs light in the blue-green region of the spectrum (approximately 440–570 nm). msu.edu The absorption curve of similar azo dyes can sometimes consist of two severely overlapping bands, representing the different transitions. cdnsciencepub.com

Table 1: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Range |

| π → π | Aromatic rings, Azo group, C=C and C=O bonds | ~450-500 nm |

| n → π | Azo group (-N=N-), Carbonyl group (C=O) | Longer wavelength, lower intensity |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its various structural components.

Key expected vibrational modes include the stretching of the sulfonate (S=O), carbonyl (C=O), and azo (N=N) groups, which are definitive for this class of dye. The broad O-H stretching is indicative of the acidic protons of the sulfonate groups.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400–2500 (broad) | O-H Stretch | Sulfonic Acid (-SO₃H) |

| 3100–3000 | C-H Stretch | Aromatic Rings |

| 2980–2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |

| ~1710 | C=O Stretch | Carboxylic Ester Group |

| ~1650 | C=O Stretch | Pyrazolone Ring |

| 1600–1450 | C=C Stretch | Aromatic Rings |

| ~1450 | N=N Stretch | Azo Group |

| 1250–1150 (asymmetric) | S=O Stretch | Sulfonate Group (-SO₃H) |

| 1070–1030 (symmetric) | S=O Stretch | Sulfonate Group (-SO₃H) |

| 1300–1000 | C-O Stretch | Carboxylic Ester Group |

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound are scarce in published literature, the expected chemical shifts and multiplicities can be predicted based on its structure and data from similar compounds. msu.edu

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the aromatic protons, the protons of the ethyl ester group, and the acidic protons. The aromatic region would be complex due to multiple, overlapping signals from the substituted naphthalene and phenyl rings.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Protons |

| 7.0–8.5 | Multiplets | Aromatic Protons (Naphthalene and Phenyl rings) |

| ~4.2 | Quartet | Methylene Protons (-OCH₂CH₃) |

| ~1.3 | Triplet | Methyl Protons (-OCH₂CH₃) |

| Highly variable, broad | Singlet | Acidic Protons (-SO₃H) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. It would be characterized by a large number of signals in the aromatic region, along with distinct signals for the carbonyl, ester, and ethyl carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

| 160–175 | Carbonyl Carbon (Ester, Pyrazolone) |

| 120–150 | Aromatic & Olefinic Carbons (Naphthalene, Phenyl, Pyrazolone rings) |

| ~62 | Methylene Carbon (-OCH₂CH₃) |

| ~14 | Methyl Carbon (-OCH₂CH₃) |

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Modes Analysis

Crystallographic Studies and Solid-State Structure Determination of Sulfonated Azo Dyes

A critical feature of many azo dyes, particularly those with a phenol (B47542) or pyrazolone group adjacent to the azo linkage, is the existence of azo-hydrazone tautomerism. In the solid state, compounds like Orange G exist as the hydrazone tautomer, which features a C=N-NH-C=C backbone rather than the C-N=N-C-OH of the azo form. iucr.org This is highly probable for this compound due to the pyrazolone moiety.

Studies comparing the free acid forms of sulfonated azo dyes to their salt forms show that protonation of the azo nitrogen atom leads to predictable changes in bond lengths, specifically a lengthening of the N=N bond and shortening of the adjacent C-N bonds. mdpi.com The solid-state packing of these dyes is heavily influenced by their amphiphilic nature. They typically form layered structures, with hydrophilic layers composed of the sulfonate groups, water molecules, and counter-ions (in salts), and hydrophobic layers composed of the organic aromatic rings. nih.gov

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and analyzing its structure through fragmentation. For this compound, the exact molecular mass is 546.53 g/mol .

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method for the analysis of such dyes. acs.org Given the acidic nature of the two sulfonate groups, electrospray ionization (ESI) in the negative ion mode would be highly effective, likely detecting the molecular ion as the singly charged [M-H]⁻ species at m/z 545.5 or the doubly charged [M-2H]²⁻ species at m/z 272.7.

Tandem MS (MS/MS) experiments provide structural confirmation and are used for impurity profiling. In these experiments, the parent ion is isolated and fragmented. The primary and most characteristic fragmentation pathway for azo dyes is the cleavage of the azo bond. researchgate.net For this compound, this would result in two major fragment ions corresponding to the sulfonated naphthalene portion and the sulfonated phenyl-pyrazolone-ester portion, providing definitive structural identification.

Chemical Properties and Reactivity of Orange B Free Acid

Acid-Base Equilibria and Protonation States

The behavior of Orange B free acid in solution is significantly influenced by its acid-base properties. Like many sulfonated azo dyes, its molecular structure and electronic properties are subject to change with variations in pH, which in turn affects its color and reactivity.

pH-Dependent Spectroscopic Shifts and Chromophoric Behavior

The chromophore of an azo dye, the part of the molecule responsible for its color, is sensitive to the hydronium ion concentration of the solution. libretexts.org For azo dyes like methyl orange, a change in pH alters the equilibrium between its protonated and deprotonated forms, each having a distinct color and absorption spectrum. libretexts.org The protonated form of methyl orange is red, while its anion is yellow. libretexts.org This change is a direct consequence of protonation or deprotonation affecting the electronic structure of the molecule.

Changes in pH can lead to significant shifts in the absorption spectra of dyes. For instance, the fluorescent protein tKeima shows decreased fluorescence intensity as the pH shifts toward acidic conditions, with its maximum emission at a basic pH of 10.0. mdpi.com Similarly, the absorption spectrum of fluorescein (B123965) derivatives shifts to longer wavelengths upon deprotonation of its phenolic substituent. thermofisher.com Studies on other azo dyes, such as Acid Orange 7, have also investigated the effect of pH on their spectral properties. internationaljournalcorner.com In the case of Acid Orange B (AOB), the addition of solvents that alter the local acidity can lead to a decrease in one absorption band and the appearance of a new one at a different wavelength, indicating a shift in the equilibrium between the protonated and deprotonated forms. researchgate.net

The relationship between pH and the concentrations of the acidic (HIn) and basic (In⁻) forms of an indicator dye can be described by the Henderson-Hasselbalch equation. libretexts.org An isosbestic point, a wavelength at which the absorbance of the solution remains constant as pH changes, often indicates a simple equilibrium between two species. researchgate.netmdpi.com The pH at which the concentrations of the protonated and deprotonated forms are equal corresponds to the pKa of the indicator. wikipedia.org

Table 1: pH-Dependent Color Changes in Azo Dyes

| Dye | Acidic Form Color | Basic Form Color | pH Transition Range |

|---|---|---|---|

| Methyl Orange | Red | Yellow | 3.1 - 4.4 libretexts.org |

| Phenolphthalein | Colorless | Red/Pink | 8.3 - 10.0 libretexts.org |

This table provides examples of well-known pH indicators to illustrate the principle of pH-dependent chromophoric behavior.

Azo-Hydrazone Tautomerism Investigations in Azo Dyes

Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in two tautomeric forms: the azo form and the hydrazone form. nih.govnih.gov This azo-hydrazone tautomerism involves the intramolecular migration of a proton. nih.gov The two tautomers have different physicochemical properties, which can impact their industrial applications. nih.govnih.gov

The equilibrium between the azo and hydrazone forms is influenced by several factors, including the molecular structure, solvent polarity, temperature, and pH. nih.govrsc.org Generally, polar solvents, elevated temperatures, and electron-withdrawing substituents tend to favor the more polar hydrazone form. nih.gov Conversely, non-polar solvents and electron-donating groups often favor the azo form. nih.gov For azo dyes derived from naphthol, like Acid Orange 7, the hydrazone tautomer is often found to be more stable than the azo form. rsc.org Spectroscopic techniques such as UV-visible, IR, and NMR are commonly used to investigate and confirm the predominant tautomeric form in different environments. semanticscholar.org

Protonation and Deprotonation Effects on Molecular Structure

Protonation and deprotonation events cause significant and predictable changes to the molecular structure and reactivity of azo dyes. mdpi.commasterorganicchemistry.com When a molecule is deprotonated, it gains a negative charge and becomes more electron-rich, enhancing its nucleophilicity. masterorganicchemistry.com Conversely, protonation makes a molecule more electron-poor and more electrophilic. masterorganicchemistry.com

In sulfonated azo dyes, protonation typically occurs on one of the nitrogen atoms of the azo group. mdpi.com This protonation leads to distinct changes in bond lengths and angles within the chromophore. mdpi.com Specifically, protonation of the azo bond results in a predictable lengthening of the N=N bond and shortening of the adjacent C-N bonds. mdpi.com These structural changes are generally of a greater magnitude than those caused by azo-hydrazone tautomerism. mdpi.com The specific nitrogen atom that gets protonated can be influenced by the position of substituents on the aromatic rings. mdpi.com

Deprotonation, such as the loss of a proton from a hydroxyl group, can also induce structural changes. In some cases, double deprotonation can lead to twisted molecular geometries, which can be understood by considering the resonance effects of the resulting phenoxide groups and the coordination requirements for bonding to metal cations. mdpi.com Molecular dynamics simulations on other molecules, like free fatty acids, have shown that the protonated carboxyl group is positioned deeper within a membrane bilayer compared to the deprotonated form, which resides closer to the aqueous phase. nih.gov These studies highlight how changes in protonation state directly impact intermolecular interactions and the molecule's spatial orientation. nih.govnih.gov

Metal Complexation Chemistry

This compound, like many other azo dyes containing suitable functional groups (e.g., hydroxyl, sulfonic acid), can act as a ligand, binding to metal ions to form coordination complexes. purdue.eduiiardjournals.org This chelation can significantly alter the properties of the dye.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with acid azo dyes typically involves the reaction of the dye (ligand) with a metal salt in an appropriate solvent. elsevier.esjmchemsci.com Common procedures describe dissolving the dye in water or an aqueous ethanol (B145695) solution, followed by the addition of a metal salt such as a sulfate (B86663) or chloride of the desired metal (e.g., Cu(II), Fe(II), Co(II)). elsevier.esscielo.org.mxiiardjournals.org

The reaction conditions, particularly pH and temperature, are crucial for successful complexation. The pH of the dye solution is often adjusted to a specific value to facilitate the deprotonation of the ligand's coordinating groups, which is necessary for chelation. elsevier.esscielo.org.mx The reaction mixture is then typically heated for a period to ensure the completion of the metallization process. elsevier.esscielo.org.mx The resulting metal complex often precipitates from the solution and can be isolated by filtration, followed by washing and drying. jmchemsci.comscielo.org.mx In some cases, solvent-free synthesis by grinding the solid reactants together is also a viable method for preparing metal complexes.

Table 2: General Steps for Synthesis of Azo Dye Metal Complexes

| Step | Description | Purpose |

|---|---|---|

| 1. Ligand Dissolution | The azo dye is dissolved in a suitable solvent (e.g., water, ethanol). | To bring the ligand into a reactive state. |

| 2. pH Adjustment | The pH of the solution is adjusted using an acid or base. | To facilitate deprotonation of coordinating groups on the ligand. elsevier.esscielo.org.mx |

| 3. Addition of Metal Salt | An aqueous solution of a metal salt (e.g., CuSO₄·5H₂O, FeSO₄·7H₂O) is added. scielo.org.mx | To introduce the metal ion for complexation. |

| 4. Heating | The reaction mixture is heated at a specific temperature for a set time. elsevier.esscielo.org.mx | To promote the reaction and ensure complete metallization. |

| 5. Isolation | The product is isolated, often by cooling and filtration. jmchemsci.comscielo.org.mx | To separate the metal complex from the reaction medium. |

| 6. Purification | The isolated complex is washed and dried. | To remove unreacted starting materials and solvent. |

Spectroscopic and Structural Analysis of Metal Chelates

The formation of metal complexes with this compound and similar azo dyes is confirmed through various spectroscopic and analytical techniques. These methods provide insight into the structure of the resulting metal chelates and the nature of the metal-ligand bonding. bendola.commdpi.com

UV-Visible Spectroscopy: Complexation with a metal ion almost always leads to a change in the electronic absorption spectrum of the dye. iiardjournals.org This can manifest as a bathochromic shift (shift to a longer wavelength) or a hypsochromic shift (shift to a shorter wavelength) of the maximum absorption peak (λmax). scielo.org.mx For example, the metallization of an orange dye (λmax 460 nm) with iron resulted in an olive-brown complex with a λmax of 490 nm (a bathochromic shift), while complexation with copper produced a reddish-violet dye with a λmax of 500 nm. scielo.org.mx These shifts indicate that the metal ion has become part of the chromophoric system.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying which functional groups of the ligand are involved in coordination with the metal ion. iiardjournals.orgmdpi.com Chelation typically causes shifts in the vibrational frequencies of the coordinating groups. For instance, a shift in the stretching frequency of the N=N bond or the O-H group upon complexation provides strong evidence of their involvement in bonding to the metal. iiardjournals.orgelsevier.es

Other Analytical Techniques: In addition to UV-Vis and IR, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are used to fully characterize the structure of the metal complexes. elsevier.esbendola.comuobaghdad.edu.iq Magnetic susceptibility measurements can determine the magnetic properties of the complex and provide information about the geometry around the metal ion. uobaghdad.edu.iq Computational methods like Density Functional Theory (DFT) are also employed to model the optimized structures of the complexes and predict their geometries, such as octahedral or square planar. bendola.com For instance, analysis of iron-polyphenol complexes using Raman spectroscopy revealed characteristic bands that appeared upon complexation, indicating a significant restructuring of the polyphenol ligand. acs.org

No Information Available on the Coordination Chemistry of this compound

The performed searches included:

"this compound" coordination chemistry

"this compound" ligand properties in complex formation

Metal complexes of "this compound"

Synthesis and characterization of "this compound" metal complexes

"Orange B" metal ion interaction

"FD&C Orange No. 2" metal complexes

Chelating properties of sodium 1-phenylazo-2-naphthol-6,8-disulfonate

Coordination chemistry of 1-phenylazo-2-naphthol-6,8-disulfonic acid

While information on the coordination chemistry of other azo dyes and structurally related compounds is available, there is a notable absence of research focused specifically on this compound's ability to act as a ligand. The existing literature on Orange B primarily discusses its former use as a food colorant and its subsequent delisting.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "Coordination Chemistry and Ligand Properties in Complex Formation" of this compound as requested, due to the lack of available research and data on this specific topic.

Theoretical Chemistry Investigations of Orange B Free Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, providing a framework to solve the Schrödinger equation for a given molecule. These methods are broadly categorized into ab initio and semi-empirical approaches, which differ in their level of approximation and computational cost.

Ab Initio and Semi-Empirical Methodologies for Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods compute molecular properties based solely on fundamental physical constants, without relying on experimental data for parameterization. tandfonline.com Hartree-Fock (HF) theory is the simplest ab initio method, approximating the many-electron wavefunction as a single Slater determinant. acs.orgnih.gov More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, build upon the HF method by incorporating electron correlation, which is crucial for accurate energy predictions. nih.govnih.gov For instance, studies on azobenzene (B91143) dyes using the second-order polarization propagator approximation (SOPPA), an advanced ab initio method, have shown good agreement with experimental electronic spectra. au.dk While computationally intensive, these methods provide a high-fidelity description of the electronic structure. acs.org

Semi-empirical methodologies offer a computationally less expensive alternative by incorporating some parameters derived from experimental data to simplify calculations. acs.org Methods like AM1, PM5, and ZINDO/1 are used to study large molecules like azo dyes where ab initio methods would be prohibitively costly. acs.orgresearchgate.net For example, the PM5 method has been successfully used to analyze the complex azo-hydrazone tautomerism in phenylazopyrazolinyl dyes, which share a structural motif with Orange B free acid. researchgate.net Similarly, the ZINDO/1 method has been applied to study the interactions of tartrazine, another pyrazolone-containing azo dye, with biological molecules. wjpr.netwisdomlib.org These methods are particularly useful for initial structural explorations and for studying very large systems, though they may be less accurate for certain properties compared to ab initio or DFT approaches. acs.org

Table 1: Comparison of Key Computational Methodologies for Azo Dye Analysis

| Methodology | Basis | Strengths | Limitations | Typical Application for Azo Dyes | References |

| Ab Initio (HF, MP2, SOPPA) | First principles, no empirical parameters. | High accuracy, provides benchmark results. | Computationally very expensive, limited to smaller systems. | Calculating precise electronic excitation energies and reference geometries. | acs.orgnih.govau.dk |

| Semi-Empirical (AM1, PM5, ZINDO/1) | Uses parameters from experimental data to simplify calculations. | Very fast, suitable for large molecules and high-throughput screening. | Lower accuracy, dependent on parameterization quality. | Analyzing tautomerism in large dyes, preliminary conformational searches. | acs.orgresearchgate.netwjpr.net |

| Density Functional Theory (DFT) | Electron density is the fundamental variable, not the wavefunction. | Excellent balance of accuracy and computational cost. | Accuracy depends heavily on the chosen functional. | Geometry optimization, electronic properties (HOMO/LUMO), reactivity, and predicting UV-Vis spectra (with TD-DFT). | researchgate.netchemmethod.com |

Conformational Analysis and Geometrical Optimization of Molecular Structures

Before calculating properties, the first step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometrical optimization, a process where the molecule's energy is minimized with respect to the coordinates of its atoms. mdpi.com For a flexible molecule like this compound, which has several rotatable single bonds, this process begins with a conformational analysis to identify low-energy conformers (rotamers). nih.govresearchgate.net

The geometry of the molecule, including bond lengths, bond angles, and dihedral (torsion) angles, is adjusted until a stationary point on the potential energy surface is found. Frequency calculations are then performed to confirm that this structure is a true energy minimum (i.e., has no imaginary frequencies). osti.govscispace.com For azo dyes, key structural parameters include the planarity of the aromatic rings and the dihedral angles around the central azo bridge and other single bonds, which significantly influence the electronic conjugation and thus the dye's color. chemmethod.comosti.gov Studies on monosulfonated azo dyes have revealed that in the free acid form, protonation often occurs on a nitrogen atom of the azo group, which significantly alters the local geometry, including C-N-N angles and adjacent bond lengths. mdpi.com

Table 2: Example of Calculated Geometrical Parameters for Methyl Orange (an analogous azo dye) using DFT

This table presents typical data obtained from a geometry optimization calculation, illustrated with values for a related molecule. Similar calculations would be performed for this compound to determine its precise 3D structure.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.4 Å |

| N=N | ~1.25 Å | |

| C-N (azo) | ~1.42 Å | |

| S=O | ~1.45 Å | |

| Bond Angle | C-N=N | ~113° |

| C-S-O | ~108° | |

| Dihedral Angle | C-N=N-C | ~180° (for trans isomer) |

Data conceptualized from findings for methyl orange and general azo dyes. chemmethod.com

Prediction of Electronic Transitions and Spectroscopic Properties

The color of an azo dye is determined by its absorption of light in the visible region of the electromagnetic spectrum, which corresponds to the promotion of an electron from an occupied molecular orbital to an unoccupied one. nih.gov Theoretical methods are exceptionally well-suited for predicting these electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the UV-Visible absorption spectra of medium to large molecules like this compound. osti.gov

The calculations yield the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which correspond to the intensity of the absorption band). nih.gov The primary electronic transitions in azo dyes are the π→π* and n→π* transitions. The intense color of these dyes is typically due to a strong π→π* transition involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). au.dk The HOMO is often distributed across the electron-rich parts of the molecule, while the LUMO is located on the electron-accepting regions. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is directly related to the color of the dye. scispace.com Theoretical studies can accurately predict how structural modifications, such as the position of sulfonate groups, affect λmax. nih.govosu.edu Solvent effects are also crucial and are often included in calculations using a Polarizable Continuum Model (PCM). academie-sciences.fr

Table 3: Illustrative Predicted Electronic Transitions for Azo Dyes via TD-DFT

This table shows representative data from TD-DFT calculations on various azo dyes, illustrating the kind of information obtained for understanding their spectroscopic properties.

| Azo Dye System | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Reference |

| Reactive Violet 5R (in water) | 565 | > 1.0 | HOMO → LUMO (π→π) | |

| o-methoxyaniline-naphthol | 489 - 509 | N/A | HOMO → LUMO (π→π) | nih.gov |

| Azobenzene (trans) | ~430 | ~0.01 | HOMO-1 → LUMO (n→π) | au.dk |

| Azobenzene (trans) | ~320 | ~0.7 | HOMO → LUMO (π→π) | au.dk |

Density Functional Theory (DFT) Applications in Azo Dye Studies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying molecules of the size and complexity of this compound due to its favorable balance of computational cost and accuracy. chemmethod.com Unlike ab initio methods that deal with the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable. nih.gov

In the context of azo dyes, DFT is used for a wide range of applications:

Geometry Optimization: As mentioned, DFT, often with hybrid functionals like B3LYP or PBE0, is the standard method for obtaining reliable molecular structures. researchgate.netosti.gov

Electronic Properties: DFT calculations provide detailed information about the frontier molecular orbitals (HOMO and LUMO). The energies of these orbitals are used to calculate key reactivity descriptors like the HOMO-LUMO gap, ionization potential, electron affinity, and electrophilicity index, which help in understanding the dye's stability and reactivity. researchgate.netscispace.com

Spectroscopy: When combined with time-dependent methods (TD-DFT), it is a powerful tool for predicting UV-Vis spectra, as detailed previously. nih.gov

Reactivity and Mechanism: DFT can be used to model reaction pathways and determine active sites for chemical reactions. For example, DFT calculations on Acid Orange 7 were used to predict its redox potential and elucidate the mechanism of its reductive degradation. ias.ac.in For this compound, DFT could be used to study its azo-hydrazone tautomerism or its interaction with other chemical species.

Investigation of Nonlinear Optical Properties

Nonlinear optical (NLO) materials have garnered significant interest for their potential applications in photonics, such as optical switching and optical limiting. sphinxsai.com Azo dyes are a promising class of NLO materials because their extensive π-conjugated systems can give rise to large third-order optical nonlinearities. uobasrah.edu.iqnih.gov

The investigation of these properties often involves both theoretical calculations and experimental measurements. The Z-scan technique is a common experimental method used to determine the key NLO parameters: the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). sphinxsai.comtandfonline.com A negative n₂ value indicates a self-defocusing effect, while a positive value indicates self-focusing. The nonlinear absorption can manifest as saturable absorption (SA) or reverse saturable absorption (RSA), with RSA being a key property for optical limiting applications. sphinxsai.com

From a theoretical standpoint, DFT calculations can predict the molecular properties that govern NLO response, such as the dipole moment (μ), polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net Studies on structurally related azo dyes, including those with sulfonamide and pyrazole (B372694) components, have shown that they can possess significant NLO properties, making this compound a compound of interest for such investigations. researchgate.netscilit.com

Table 4: Representative Nonlinear Optical Properties of Azo Dyes Measured by Z-scan

This table summarizes experimentally determined NLO coefficients for several azo dyes, indicating the range of values that might be expected for related compounds like this compound.

| Azo Dye | Solvent | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption (β) (cm/W) | Third-Order Susceptibility χ⁽³⁾ (esu) | Reference |

| Azophloxine | Ethanol (B145695) | Positive (Self-focusing) | Positive (RSA) | ~10⁻¹¹ | sphinxsai.com |

| Methyl Orange (MO) | Ethanol | -0.52 x 10⁻⁸ | - | - | tandfonline.com |

| 1-amino-2-hydroxy naphthalin sulfonic acid derivative | Ethanol | -1.13 x 10⁻¹⁰ | 2.15 x 10⁻⁵ | - | uobasrah.edu.iq |

| Azo dye from Cardanol | Ethanol | Negative (Self-defocusing) | ~10⁻⁹ | - |

Based on the scientific literature available, there is a significant lack of specific research focusing on the environmental fate, degradation, and remediation of the chemical compound "this compound" corresponding to the detailed outline provided.

Extensive searches have yielded information on similarly named but chemically distinct substances:

Acid Orange 7 (also known as Orange II): A large body of research exists for this dye, covering adsorption mechanisms, kinetics, parametric studies, and degradation through Advanced Oxidation Processes. tsijournals.commdpi.comnih.govjst.go.jpsemanticscholar.orgmdpi.com This includes detailed studies on adsorption isotherm models like Langmuir and Freundlich, the influence of pH and adsorbent properties, and degradation via Fenton and electrochemical methods. tsijournals.commdpi.comnih.govjst.go.jp

Herbicide Orange: This is a 50:50 mixture of the n-butyl esters of 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). dtic.milarmy.milresearchgate.net Research on this substance focuses on its environmental fate, its highly toxic contaminant TCDD (dioxin), and its use in historical military operations, which is outside the scope of the requested topics on dye remediation. researchgate.netnih.govosti.gov

Orange B: The U.S. Food and Drug Administration (FDA) has approved this dye for use in sausage and frankfurter casings. cspinet.org However, literature on its environmental degradation pathways, adsorption kinetics, and remediation via advanced oxidation processes is not available in the search results.

Due to the strict instruction to focus solely on the chemical compound "this compound," it is not possible to generate the requested article. Fulfilling the request would necessitate substituting data from other compounds, such as Acid Orange 7, which would result in a scientifically inaccurate and misleading article.

Environmental Fate, Degradation, and Remediation Studies of Orange B Free Acid

Advanced Oxidation Processes (AOPs) for Degradation

Sonochemical and Hybrid Degradation Approaches

Sonochemical degradation utilizes the energy of ultrasonic waves to induce chemical reactions. The irradiation of aqueous solutions with ultrasound produces free radicals that can degrade organic pollutants like azo dyes. capes.gov.brnih.gov Studies on similar azo dyes, such as Orange II, have demonstrated that the degradation rate is influenced by ultrasonic frequency and power. For instance, frequencies of 224, 404, and 651 kHz showed similar and effective degradation rates for Orange II, while a lower frequency of 118 kHz was significantly less effective. capes.gov.brnih.gov The process involves the generation of hydrogen peroxide from the combination of free radicals produced by the ultrasonic irradiation of air-saturated solutions. capes.gov.brnih.gov A decrease in hydrogen peroxide production during the irradiation of dye solutions compared to pure water indicates that the free radicals are consumed in the dye degradation process. capes.gov.brnih.gov

Hybrid degradation approaches combine sonochemistry with other methods to enhance efficiency. A common hybrid method is the combination of hydrodynamic cavitation (HC) with oxidants like hydrogen peroxide (H₂O₂) or Fenton's reagent. irost.ir Hydrodynamic cavitation itself can degrade dyes, and its effectiveness is often optimized by adjusting parameters like inlet pressure and pH. irost.ir For example, the degradation of methyl orange, another azo dye, was favored under acidic conditions (pH 2). irost.ir Combining HC with H₂O₂ has been shown to achieve up to 99.2% degradation at natural pH and complete degradation at pH 2. irost.ir The HC/Fenton hybrid process has also been noted for its high efficiency and cost-effectiveness in dye degradation. irost.ir Another hybrid approach involves using biochar as a catalyst in Fenton reactions to overcome limitations of traditional catalysts. mdpi.com

| Degradation Approach | Azo Dye Example | Key Findings | Reference |

|---|---|---|---|

| Sonochemical (Ultrasound) | Orange II, Rhodamine B | Degradation rates are similar at 224, 404, and 651 kHz, but significantly lower at 118 kHz. Decolorization of Orange II was achieved within 4 hours at higher frequencies. | capes.gov.brnih.gov |

| Hybrid (Hydrodynamic Cavitation + H₂O₂) | Methyl Orange | Achieved 99.2% degradation at natural pH and complete degradation at pH 2. | irost.ir |

| Hybrid (Hydrodynamic Cavitation + Fenton) | Methyl Orange | Demonstrated high efficiency and cost-effectiveness. | irost.ir |

| Hybrid (Fenton + Biochar) | Acid Orange II | Biochar enhances the catalytic capabilities of the Fenton reaction. | mdpi.com |

Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals) in Degradation

Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen and are central to many advanced oxidation processes (AOPs) for dye degradation. lums.edu.pkresearchgate.net These ROS, which include hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), are effective in breaking down the complex chemical structures of azo dyes. researchgate.netmdpi.com

Hydroxyl radicals are particularly important and non-selective, meaning they can attack a wide range of organic molecules, leading to their degradation into simpler, less harmful substances like CO₂ and H₂O. researchgate.netresearchgate.net The generation of hydroxyl radicals can be achieved through various methods, including the Fenton process, where Fe(II) catalyzes the decomposition of hydrogen peroxide. researchgate.net The efficiency of the Fenton process is influenced by the concentrations of Fe(II) and H₂O₂. researchgate.net

In photocatalytic degradation, ROS are generated when a semiconductor catalyst is irradiated with light, creating electron-hole pairs that react with water and oxygen. mdpi.com Studies on different azo dyes have shown that the dominant type of ROS can vary. For some dyes, hydroxyl radicals are the primary species responsible for degradation, while for others, superoxide radicals may be more dominant. mdpi.comjocpr.com For instance, in the photodegradation of some azo dyes in their hydrazone form, hydroxyl radicals were identified as the main reactive species. jocpr.com The presence of oxygen is often crucial for the formation of these ROS. researchgate.net

| Reactive Oxygen Species (ROS) | Generation Method | Role in Degradation | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Fenton Process, Photocatalysis, Sonolysis | Highly reactive and non-selective; attacks and breaks down the dye's molecular structure, leading to mineralization. | researchgate.netresearchgate.net |

| Superoxide Radical (O₂•⁻) | Photocatalysis, Oxygen Dark Activation | Identified as a predominant ROS in certain photocatalytic degradation processes of azo dyes. | lums.edu.pkmdpi.com |

| Singlet Oxygen (¹O₂) | Photocatalysis | Observed during the photochemical reaction of some azo dyes, contributing to degradation. | jocpr.com |

Biodegradation and Biotransformation Pathways

The biodegradation of azo dyes like Orange B free acid often requires a sequential anaerobic-aerobic process for complete mineralization. sciepub.comicontrolpollution.com Under anaerobic conditions, the primary step is the reductive cleavage of the azo bond (–N=N–), which leads to the decolorization of the dye. icontrolpollution.com This reduction is carried out by various microorganisms, including bacteria from the genera Clostridium and Eubacterium, which possess azoreductase enzymes. mst.dk While anaerobic treatment is highly effective for color removal, the resulting aromatic amines may still be hazardous and are often not degraded further. sciepub.com

Following the anaerobic stage, an aerobic treatment is necessary to degrade these aromatic amines. sciepub.comicontrolpollution.com Aerobic microorganisms can break down the aromatic rings, leading to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. sciepub.com Studies have shown that a sequential system can achieve high removal efficiencies for both color and chemical oxygen demand (COD). For example, a study on Acid Orange dye demonstrated up to 90% color removal in the anaerobic stage, with the subsequent aerobic stage removing 85–95% of the remaining COD. sciepub.com However, aerobic conditions alone are generally ineffective for decolorizing azo dyes because microorganisms preferentially use oxygen as an electron acceptor over the azo bond. sciepub.com

| Condition | Primary Process | Effectiveness | Organisms/Enzymes Involved | Reference |

|---|---|---|---|---|

| Anaerobic | Reductive cleavage of the azo bond, leading to decolorization. | High color removal (e.g., ~99% for Acid Orange 7). | Clostridium, Eubacterium, Azoreductase. | mst.dkresearchgate.net |

| Aerobic | Degradation of aromatic amines (mineralization). | High COD removal (e.g., ~66% for Acid Orange 7 metabolites). Ineffective for initial decolorization. | Various aerobic bacteria. | sciepub.comresearchgate.net |

| Sequential Anaerobic/Aerobic | Complete degradation: decolorization followed by mineralization. | High overall removal of both color and organic load. | Combination of anaerobic and aerobic microbial consortia. | sciepub.comicontrolpollution.com |

The initial and most critical step in the biodegradation of azo dyes is the cleavage of the azo bond (–N=N–). mst.dk This bond is the chromophore responsible for the dye's color. Under anaerobic conditions, microorganisms use azoreductase enzymes to reductively cleave this bond, resulting in the formation of colorless aromatic amines. icontrolpollution.com This process is essentially a biological reduction where the azo dye acts as an electron acceptor.

Following the initial azo bond cleavage, the complete breakdown of the dye, known as mineralization, occurs. Mineralization is the conversion of the intermediate aromatic amines into simple inorganic compounds like CO₂, H₂O, and inorganic ions. sciepub.comacs.org This part of the process typically happens under aerobic conditions, where different microbial enzymes attack and open the aromatic rings of the amine intermediates. researchgate.net The success of mineralization can be monitored by measuring parameters like Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). A significant reduction in TOC indicates that the organic carbon in the dye molecule has been converted to CO₂. researchgate.net For instance, in a sequential anaerobic-aerobic treatment of Acid Orange 7, a TOC removal efficiency of about 54% was observed, indicating substantial mineralization of the aromatic amines produced in the anaerobic stage. researchgate.net

The anaerobic degradation of this compound, through the cleavage of its azo bond, is expected to produce primary aromatic amine metabolites. Based on its structure, which is similar to other orange azo dyes like Orange II (also known as Acid Orange 7), the primary metabolites would be sulfanilic acid and 1-amino-2-naphthol (B1212963). nih.gov Naphthionic acid (4-amino-1-naphthalenesulfonic acid) is a key structural component of Orange B and would be a primary metabolite resulting from the reductive cleavage of the azo linkage.

| Parent Azo Dye | Primary Metabolites | Formation Condition | Subsequent Fate (under aerobic conditions) | Reference |

|---|---|---|---|---|

| Orange II (Acid Orange 7) | Sulfanilic acid, 1-amino-2-naphthol | Anaerobic (reductive cleavage) | Degradation and partial mineralization. 1-amino-2-naphthol can auto-oxidize. | nih.gov |

| This compound (Predicted) | Naphthionic acid, Sulfanilic acid derivative | Anaerobic (reductive cleavage) | Expected to be degraded and mineralized by aerobic microorganisms. | researchgate.net |

Azo Bond Cleavage and Mineralization Processes

Photodegradation Studies under Various Light Regimes

Photodegradation is a process that uses light energy to break down chemical compounds. For azo dyes, this can be achieved directly by photolysis or, more effectively, through photocatalysis using a semiconductor catalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO). preprints.org The process is studied under different light sources, primarily UV and visible light.

Under UV irradiation, photocatalysts like TiO₂ become excited, generating electron-hole pairs. These charge carriers then produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which attack and degrade the dye molecules. researchgate.net The efficiency of UV photodegradation can be influenced by factors such as pH, catalyst concentration, and the presence of oxidants like H₂O₂. core.ac.uk For instance, the degradation of Orange II was found to be more effective at an acidic pH of 3. researchgate.net

Given that a significant portion of solar energy is in the visible spectrum, developing photocatalysts that are active under visible light is a major research focus. rsc.orgresearchgate.net This is often achieved by modifying catalysts, for example, by doping TiO₂ with metals or non-metals. rsc.orgresearchgate.net Sulfur-doped graphitic carbon nitride (SGCN) has shown significantly higher degradation rates for Acid Orange 7 under visible light compared to its undoped counterpart, achieving 98% degradation in 70 minutes. rsc.org Similarly, copper-impregnated TiO₂ has been shown to be an effective catalyst for the degradation of Orange II under visible light. The mechanism under visible light often involves the dye itself absorbing light and then transferring energy or an electron to the catalyst (dye sensitization), which initiates the degradation process through ROS formation. researchgate.net

| Light Regime | Azo Dye Example | Catalyst/System | Key Findings | Reference |

|---|---|---|---|---|

| UV Light | Orange II | TiO₂ | Degradation is effective, especially at acidic pH. Adsorption of the dye onto the catalyst surface is a key initial step. | researchgate.net |

| UV Light | Acid Orange 7 | [FemIL@SiO₂@Mag]₂MoO₄ | 99% degradation achieved within 30 minutes. | acs.org |

| Visible Light | Acid Orange 7 | Sulfur-doped graphitic carbon nitride (SGCN) | 98% degradation in 70 minutes, significantly outperforming undoped GCN (45%). | rsc.org |

| Visible Light | Orange II | Cu-Ni/TiO₂ | 100% color removal was achieved, though TOC analysis indicated the presence of organic intermediates. | researchgate.net |

| Visible Light | Acid Orange 7 | Copper(II) Coordination Polymers | Achieved 92.40% photodegradation efficiency. | mdpi.com |

Environmental Matrix Effects on Degradation Efficiency

Research indicates that the degradation of azo dyes is sensitive to the surrounding chemical environment. For instance, the presence of co-existing ions commonly found in natural water, such as chloride (Cl⁻), bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), magnesium (Mg²⁺), and phosphate (B84403) (HPO₄²⁻), can interfere with degradation processes. mdpi.com Studies on the degradation of Acid Orange 7 have shown that bicarbonate, carbonate, and phosphate ions, in particular, can have a significant influence by altering the pH of the reaction system and consuming the reactive radical species responsible for breaking down the dye molecule. mdpi.com As the concentration of these ions increases, their inhibitory effect on the degradation of the dye can also intensify. mdpi.com

The salinity of the water matrix is another critical factor. Studies on salt-tolerant mixed microbial cultures have demonstrated effective degradation of Acid Orange 7 even at high salt concentrations. One study found that decolorization and mineralization efficiency remained high at NaCl concentrations of up to 20 g/L. neptjournal.com However, at a higher concentration of 30 g/L NaCl, the decolorization efficiency dropped to 82.2%. neptjournal.com This suggests that while biological degradation is possible in saline environments, very high salinity can begin to inhibit microbial activity.

The physical state of the matrix also plays a role. While most degradation studies are conducted in aqueous solutions, the behavior of this compound in soil and sediment is also a key aspect of its environmental fate. Azo dyes are generally expected to be persistent in soil and sediment under aerobic conditions. canada.ca However, under anaerobic conditions, which can be found in deeper layers of sediment, there is potential for the dye to degrade through the cleavage of the azo bond. canada.ca

The following table summarizes findings from various studies on the degradation of this compound (or its synonyms) under the influence of different matrix components.

| Degradation Method/Study | Matrix Component/Condition | Initial Dye Concentration | Degradation Efficiency/Outcome | Reference |

| Microbial Degradation | 20 g/L NaCl | 60 mg/L | Complete degradation within 48 hours | neptjournal.com |

| Microbial Degradation | 30 g/L NaCl | 60 mg/L | 82.2% decolorization | neptjournal.com |

| Activated Persulfate/Peroxymonosulfate | 1-100 mM HCO₃⁻, CO₃²⁻, HPO₄²⁻ | Not Specified | Significant inhibitory effect on degradation | mdpi.com |

| Photocatalysis (TiO₂/UV/(NH₄)₂S₂O₈) | Deionized Water | 50 mg/L | 100% removal in 10 min | scielo.org.za |

| Photocatalysis (TiO₂/UV/(NH₄)₂S₂O₈) | Surface Water (River) | 50 mg/L | 96.56% removal in 10 min | scielo.org.za |

| Photocatalysis (TiO₂/UV/(NH₄)₂S₂O₈) | Domestic Effluent Water | 50 mg/L | 86.35% removal in 10 min | scielo.org.za |

| General Environmental Fate Assessment | Anaerobic Sediment | Not Applicable | Potential for degradation via azo bond cleavage | canada.ca |

| General Environmental Fate Assessment | Aerobic Water, Soil, Sediment | Not Applicable | Likely to persist | canada.ca |

Interactions with Macromolecules and Biological Systems Excluding Clinical/toxicity

Polyelectrolyte-Dye Interactions

While specific studies detailing the interaction of Orange B free acid with polyelectrolytes are not extensively available, general principles of dye-polyelectrolyte interactions can be inferred. These interactions are typically governed by a combination of electrostatic forces, hydrophobic associations, and hydrogen bonding. The sulfonic acid group in the Orange B molecule imparts a negative charge, facilitating electrostatic interactions with positively charged domains on polyelectrolytes. Concurrently, the aromatic naphthyl and phenyl rings provide hydrophobic surfaces that can engage in non-polar interactions.

Electrostatic and Hydrophobic Contributions to Binding

The binding of dyes to macromolecules is a multifaceted process driven by a balance of enthalpic and entropic contributions. nih.gov In the context of Orange B, the negatively charged sulfonate group is expected to form strong electrostatic interactions or salt bridges with positively charged amino acid residues, such as lysine (B10760008) and arginine, on a protein's surface. wikipedia.org These interactions are often the initial driving force for complex formation.

Influence of Ionic Strength and pH on Complexation Dynamics

The dynamics of Orange B complexation with macromolecules are sensitive to the surrounding environmental conditions, particularly ionic strength and pH.

The influence of ionic strength is clearly demonstrated in studies involving the purification of glucose-6-phosphate dehydrogenase from Leuconostoc mesenteroides using Matrex Gel Orange B, an immobilized form of the dye. nih.govcore.ac.uk In these chromatographic systems, the enzyme binds to the dye-ligand. The subsequent elution of the bound enzyme can be achieved by increasing the ionic strength of the buffer, for example, with a gradient of potassium chloride (KCl). nih.govcore.ac.uk This effect is attributed to the shielding of electrostatic interactions by the salt ions. At higher ionic strengths, the ions in the solution compete with the charged groups on the protein and the dye for binding, thereby weakening the electrostatic component of the interaction and leading to the dissociation of the complex.

While specific data on the influence of pH on this compound complexation is limited in the available literature, the pH of the medium is expected to play a critical role. Changes in pH can alter the ionization state of both the dye and the amino acid side chains on a protein. The sulfonic acid group of Orange B is a strong acid and will remain deprotonated over a wide pH range. However, the ionization state of acidic and basic amino acid residues on a protein (e.g., aspartic acid, glutamic acid, histidine, lysine, arginine) is highly pH-dependent. Variations in pH can therefore modulate the electrostatic attraction or repulsion between the dye and the protein, significantly impacting the binding affinity and complex stability.

Other Macromolecular Interactions and Binding Site Analysis

The interaction between Orange B and proteins is not merely a non-specific association but can exhibit a degree of specificity, suggesting the involvement of defined binding sites. This is exemplified by the biospecific elution of glucose-6-phosphate dehydrogenase from a Matrex Gel Orange B column. nih.govcore.ac.uk

In these studies, the enzyme could be specifically eluted by its coenzymes, NADP+ and NADPH, as well as by adenosine (B11128) 2',5'-bisphosphate, at micromolar concentrations. nih.govcore.ac.uk This biospecific elution was found to be more effective for purification than elution with a KCl gradient. nih.govcore.ac.uk The ability of these specific nucleotides to displace the bound enzyme suggests that the dye binds at or near the nucleotide-binding site of the enzyme.

Further evidence for a specific binding interaction comes from presaturation experiments. When the enzyme was pre-incubated with NADP+ or NADPH before being applied to the dye-ligand column, its ability to bind to the Matrex Gel Orange B was significantly diminished. nih.govcore.ac.uk This competitive inhibition strongly indicates that the dye and the nucleotides compete for the same or overlapping binding sites on the protein.

Based on these findings, two potential mechanisms for the dye-protein interaction have been proposed:

The dye molecule may act as an analogue of the nucleotide, mimicking its structure and binding to the same site.

The dye may bind to a site adjacent to the nucleotide-binding site, inducing a conformational change that prevents the nucleotide from binding.

These studies underscore that the interaction of Orange B with a protein can be highly specific and influenced by the presence of other ligands. The data from these chromatographic studies provides valuable insights into the nature of Orange B's interactions with macromolecules, highlighting the importance of both electrostatic and specific structural recognition in the formation of dye-protein complexes.

Advanced Analytical Applications in Chemical Research of Orange B Free Acid

Spectrophotometric Quantification Methods for Dye Concentration

Spectrophotometry is a fundamental technique for the quantitative analysis of colored compounds like Orange B free acid. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The vibrant orange color of the dye is due to its strong absorption of light in the visible spectrum, which forms the basis for its quantification.

In a typical research application, a UV-Visible spectrophotometer is used to measure the absorbance of this compound solutions at its wavelength of maximum absorbance (λmax). google.com To determine the concentration of an unknown sample, a calibration curve is first established. This is done by preparing a series of standard solutions with known concentrations of this compound and measuring their corresponding absorbance values. The plot of absorbance versus concentration yields a linear calibration curve. The concentration of the sample can then be determined by measuring its absorbance and interpolating the value from the curve. This method is crucial for quality control processes and for monitoring the dye's concentration in various experimental setups. google.com

Table 1: Representative Data for Spectrophotometric Calibration of this compound This table contains illustrative data for generating a standard calibration curve.

| Standard Solution | Concentration (µg/mL) | Absorbance at λmax |

| 1 | 2.0 | 0.150 |

| 2 | 4.0 | 0.305 |

| 3 | 6.0 | 0.448 |

| 4 | 8.0 | 0.610 |

| 5 | 10.0 | 0.752 |

pH Indicator Applications and Colorimetric Assays in Chemical Systems

Based on available scientific literature, this compound is not typically employed as a pH indicator. Chemical indicators are weak acids or bases that exhibit a distinct color change over a specific pH range. While this compound is an acid, its primary application lies in its strong and stable color, rather than a color that changes with pH. In analytical chemistry, other indicators such as Methyl Orange, Phenol (B47542) Red, and Bromocresol Green are commonly used for their reliable pH-dependent color transitions. pearson.comvedantu.comtidjma.tn The function of Orange B is generally as a dye for visualization or quantification in various media, not for the determination of ambient pH.

Chromatographic Techniques for Separation and Analysis

Chromatography is a powerful analytical method used to separate, identify, and quantify components in a mixture. For water-soluble acid dyes like Orange B, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly effective techniques. oup.comacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of food colorants, including Orange B. oup.com The method utilizes a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. As Orange B is a water-soluble acid dye, paired-ion chromatography using a reverse-phase partition column is a highly effective approach for its separation. oup.com In this technique, the components of the mixture separate based on their differing affinities for the stationary phase (the column packing) and the mobile phase (the solvent). A detector, typically a UV-Visible spectrophotometer, is used to identify and quantify the dye as it elutes from the column. HPLC offers high resolution and sensitivity, making it suitable for complex matrices like food extracts. oup.com

Thin-Layer Chromatography (TLC): TLC is a simpler, yet effective, chromatographic technique used for the qualitative analysis and separation of dyes. In one study, TLC was used as a method to differentiate an unknown orange dye from a series of known standards, which included Orange B. acs.org The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material (like silica (B1680970) gel or alumina). The plate is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates, leading to their separation. The separated spots can be identified by comparing their retention factor (Rf) values to those of known standards under the same conditions. acs.org

Table 2: Summary of Chromatographic Techniques for Orange B Analysis

| Technique | Stationary Phase | Mobile Phase Principle | Detection Method | Application |

| HPLC | Reverse-phase C18 or similar | Gradient elution with an aqueous buffer and an organic solvent (e.g., acetonitrile) | UV-Visible Spectrophotometry | Quantitative analysis and purification oup.com |

| TLC | Alumina or Silica Gel | Various solvent systems depending on polarity | Visual Inspection / UV Light | Qualitative identification and purity assessment acs.org |

Q & A

Q. How should researchers design experiments to investigate this compound’s binding interactions with nutrient combinations, and what statistical methods validate these findings?

- Methodological Answer : Apply a Taguchi experimental design to test factorial combinations (e.g., milk proteins, vitamins) and measure binding free energy via isothermal titration calorimetry (ITC). Use ANOVA to identify significant factors and hierarchical clustering to resolve interaction patterns. For example, found that milk (β-lactoglobulin) and spinach reduced binding affinity by 18.52–34.72%, while egg proteins (OVA/OVT) showed minimal effects . Table 1 : Binding Free Energy Changes with Nutrient Combinations

| Nutrient Combination | Binding Free Energy Reduction (%) |

|---|---|

| Milk + Orange + Spinach | 18.52–34.72 |

| Egg + Apple | 14.16 |

Q. How can contradictory data on this compound’s binding affinity across studies be systematically analyzed?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., pH, ionic strength). Use sensitivity analysis to weigh experimental parameters (e.g., temperature, assay type). For instance, highlights that co-administering vitamins and plant pigments may antagonize binding, necessitating factorial optimization .

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer : Standardize reaction conditions (solvent purity, catalyst ratios, inert atmosphere) and validate via inter-laboratory studies. Publish detailed synthetic procedures in supplementary materials, including raw spectral data and purity thresholds (e.g., ≥95% HPLC). Reference ICH guidelines for stability testing .

Q. Which computational models are suitable for predicting this compound’s mechanistic pathways in metabolic systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model protein-ligand interactions and DFT for electronic structure analysis. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). utilized binding free energy calculations to prioritize nutrient combinations for experimental testing .

Q. How can multi-omics data be integrated to study this compound’s systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed networks. Cluster data using PCA or PLS-DA to resolve dose- or time-dependent responses .

Methodological Best Practices

Q. What statistical criteria should govern data validation in this compound studies?

Q. How should long-term stability studies for this compound formulations be structured?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.